molecular formula C16H14Cl2N2O2 B5874442 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide

Cat. No.: B5874442
M. Wt: 337.2 g/mol
InChI Key: VNTNXMCVRXASPE-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms on the benzene ring and an N-methylacetamido group attached to the phenyl ring.

Preparation Methods

The synthesis of 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(N-methylacetamido)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may act as an inhibitor of certain kinases or proteases, which are critical in cell signaling and regulation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)11-3-8-14(17)15(18)9-11/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTNXMCVRXASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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